2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol
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Overview
Description
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol is an organic compound that features a thiol group, an amine group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol typically involves the reaction of 4-chlorobenzylamine with 2-chloroethanethiol under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The aromatic ring can undergo reduction reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Reduced aromatic compounds.
Substitution: Substituted amines or amides.
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The aromatic ring and amine group can also participate in various interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)methyl]amino}acetonitrile
- 2-{[(4-Chlorophenyl)methyl]amino}benzoic acid
- 2-{[(4-Chlorophenyl)methyl]amino}ethanol
Uniqueness
2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol is unique due to the presence of both a thiol and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
672285-47-1 |
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Molecular Formula |
C9H12ClNS |
Molecular Weight |
201.72 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]ethanethiol |
InChI |
InChI=1S/C9H12ClNS/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 |
InChI Key |
HOFJVOPPEJDOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCS)Cl |
Origin of Product |
United States |
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